molecular formula C10H14N4 B607258 Ebmi-13B CAS No. 21202-53-9

Ebmi-13B

Cat. No.: B607258
CAS No.: 21202-53-9
M. Wt: 190.25
InChI Key: LHALMCZSDHJVTJ-UHFFFAOYSA-N
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Description

4,4’-Ethylenebis(2-methyl-1H-imidazole) is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two imidazole rings connected by an ethylene bridge, with each imidazole ring substituted with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Ethylenebis(2-methyl-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-methylimidazole with ethylene dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of 4,4’-Ethylenebis(2-methyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4’-Ethylenebis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Ethylenebis(2-methyl-1H-imidazole) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a component in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 4,4’-Ethylenebis(2-methyl-1H-imidazole) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by interacting with the active site. The ethylene bridge and methyl groups enhance its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Ethylenebis(2-methyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structure allows for enhanced stability and reactivity compared to its simpler counterparts .

Properties

CAS No.

21202-53-9

Molecular Formula

C10H14N4

Molecular Weight

190.25

IUPAC Name

2-methyl-5-[2-(2-methyl-1H-imidazol-5-yl)ethyl]-1H-imidazole

InChI

InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

LHALMCZSDHJVTJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)CCC2=CN=C(N2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EBMI-13B;  EBMI 13B;  EBMI13B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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